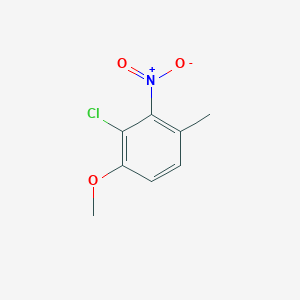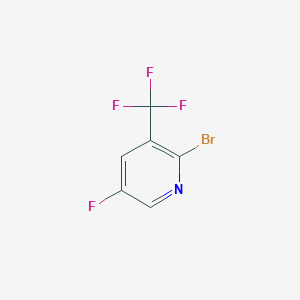![molecular formula C11H21NO3 B6314517 tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate CAS No. 1452466-66-8](/img/structure/B6314517.png)
tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” is a complex organic compound. The “tert-Butyl” part refers to a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . The “N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate” part indicates that the compound contains a cyclopentyl group (a ring of five carbon atoms) with a hydroxyl (-OH) group at the 3rd position, and a carbamate group (a functional group derived from carbamic acid) where one of the hydrogens is replaced by a methyl group (-CH3) and the other by the tert-butyl group .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of tert-butyl groups as they are very bulky and used in chemistry for kinetic stabilization . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The tert-butyl group in the compound can influence the progress of a chemical reaction, a phenomenon known as the Thorpe–Ingold effect . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate
Decomposition Techniques : Research has explored the decomposition of MTBE, a compound similar to tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate, using radio frequency (RF) plasma reactors. This method demonstrates the feasibility of decomposing MTBE into simpler compounds like methane, ethylene, and ethane, highlighting a potential pathway for mitigating environmental contamination from tert-butyl compounds (Hsieh et al., 2011).
Biodegradation and Bioremediation : Studies on MTBE biodegradation under aerobic and anaerobic conditions reveal the potential for microbial remediation. The research indicates that MTBE can be degraded by various microorganisms, either as a primary carbon source or through cometabolism, offering insights into the bioremediation potential of related tert-butyl compounds (Fiorenza & Rifai, 2003).
Toxicological Assessments and Environmental Impact
- Toxicity and Human Exposure : Investigation into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, suggests that while some may exhibit hepatic toxicity or endocrine-disrupting effects, comprehensive assessments are needed to fully understand their impact on human health (Liu & Mabury, 2020).
Advanced Separation Processes
- Three-Phase Partitioning (TPP) : TPP is highlighted as an innovative nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules. This method's application to tert-butyl compounds could provide a green, efficient, and economical approach for isolating specific compounds from complex mixtures, demonstrating TPP's versatility in scientific research applications (Yan et al., 2018).
Safety and Hazards
The safety data sheet for tert-butanol, a related compound, indicates that it is a hazardous substance. It is flammable, causes skin irritation, and may cause respiratory irritation. It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary targets of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

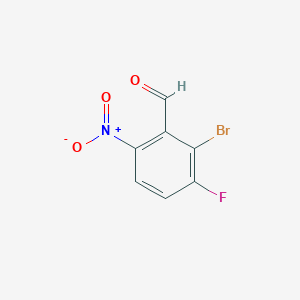


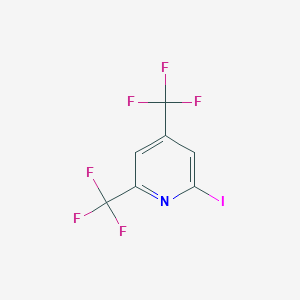
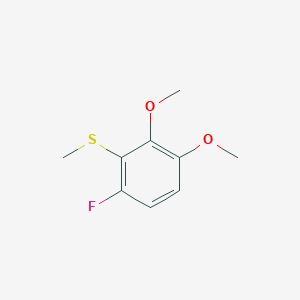
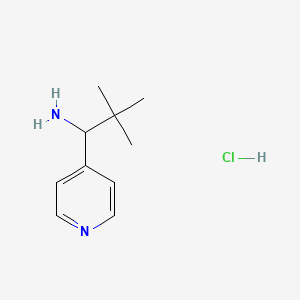
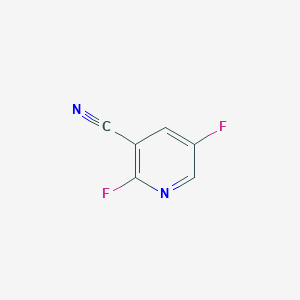

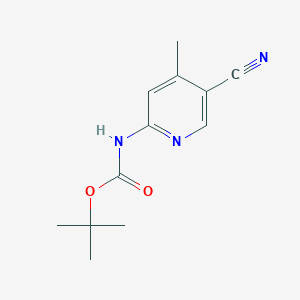
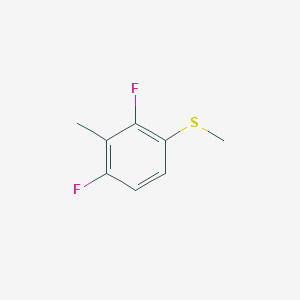
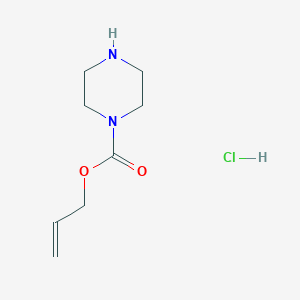
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
